2-[(4-Methoxypiperidin-1-yl)methyl]-6-methylpyridine
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Overview
Description
2-[(4-Methoxypiperidin-1-yl)methyl]-6-methylpyridine is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxypiperidin-1-yl)methyl]-6-methylpyridine typically involves the reaction of 4-methoxypiperidine with 6-methylpyridine under specific conditions. One common method includes:
Starting Materials: 4-methoxypiperidine and 6-methylpyridine.
Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete reaction.
Purification: The product is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
Catalytic Processes: The use of catalysts can enhance the reaction rate and selectivity, making the process more economical.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxypiperidin-1-yl)methyl]-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[(4-Methoxypiperidin-1-yl)methyl]-6-methylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxypiperidin-1-yl)methyl]-6-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors in biological systems, leading to a physiological response.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.
Signal Transduction: Modulating signal transduction pathways, which can influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methylpiperidin-1-yl)methyl]-6-methylpyridine
- 2-[(4-Ethoxypiperidin-1-yl)methyl]-6-methylpyridine
- 2-[(4-Hydroxypiperidin-1-yl)methyl]-6-methylpyridine
Uniqueness
2-[(4-Methoxypiperidin-1-yl)methyl]-6-methylpyridine stands out due to its methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may impart unique properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(4-methoxypiperidin-1-yl)methyl]-6-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11-4-3-5-12(14-11)10-15-8-6-13(16-2)7-9-15/h3-5,13H,6-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGWEDFPZKRLHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CCC(CC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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